Benzoic acid, dichloro-3,4-dihydroxy-

Description

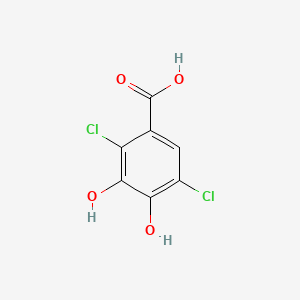

Benzoic acid derivatives are widely studied for their diverse applications in pharmaceuticals, food preservation, and agrochemicals . The compound "Benzoic acid, dichloro-3,4-dihydroxy-" (hypothetical structure: 3,4-dihydroxy-5,6-dichlorobenzoic acid) is a substituted benzoic acid featuring two hydroxyl groups at positions 3 and 4 and two chlorine atoms at positions 5 and 6. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid, CAS 99-50-3) serves as a foundational analog with a molecular weight of 154.12 g/mol .

Properties

CAS No. |

69845-51-8 |

|---|---|

Molecular Formula |

C7H4Cl2O4 |

Molecular Weight |

223.01 g/mol |

IUPAC Name |

2,5-dichloro-3,4-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,10-11H,(H,12,13) |

InChI Key |

DPZVBCKHYREJNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)O)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

- Structure : C₇H₆O₄ with hydroxyl groups at positions 3 and 4 .

- Properties: High antioxidant activity due to catechol (3,4-dihydroxy) configuration. Acts as a metabolite of polyphenols in the gut .

- Applications : Used in food preservation and studied for anti-inflammatory effects .

3,5-Dichloro-4-Hydroxybenzoic Acid Hydrazide

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : Cinnamic acid derivative with 3,4-dihydroxy groups .

- Properties : Superior antioxidant activity compared to benzoic acid derivatives due to resonance stabilization of the conjugated double bond .

Vanillic Acid (4-Hydroxy-3-Methoxybenzoic Acid)

- Structure : Methoxy group at position 3, hydroxyl at position 4 .

- Properties : Lower antioxidant activity than protocatechuic acid, as methoxy groups reduce radical scavenging capacity .

Key Comparative Data

*Hypothetical structure based on analogs.

Substituent Effects on Key Properties

Lipophilicity and Extraction Efficiency

- For example, benzoic acid and phenol exhibit higher distribution coefficients (m) than acetic acid in emulsion liquid membranes due to better membrane compatibility . Dichloro-3,4-dihydroxy-BA may follow this trend, enabling rapid extraction in wastewater treatment.

Antioxidant Activity

- Cinnamic acid derivatives (e.g., caffeic acid) outperform benzoic acid derivatives due to resonance stabilization of radicals . Dichloro substitution in benzoic acid derivatives may reduce antioxidant activity compared to caffeic acid but could retain moderate activity if hydroxyl groups remain unmodified.

Toxicity

- Quantitative structure-toxicity relationship (QSTR) models indicate that substituents like chlorine influence acute toxicity (LD₅₀) in mice . Dichloro substitution may elevate toxicity compared to protocatechuic acid, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.